Thiophene Ring Regioisomerism: 3-yl vs. 2-yl Attachment as a Key Structural Differentiator
The target compound bears the thiophene ring attached at the 3-position (SMILES: O=C(NCC(OCCO)c1ccsc1)c1ccccc1), whereas its closest positional isomer, N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide (CAS 2034614-32-7), attaches at the 2-position (SMILES: O=C(NCC(OCCO)c1cccs1)c1ccccc1) . In the structurally simpler N-(thiophen-3-yl)benzamide (TAP), single-crystal X-ray diffraction at 173 K revealed conformational disorder with two distinct thiophenyl ring orientations and a significant difference (>20°) in twist angles relative to DFT-predicted gas-phase conformations [1]. This contrasts with the furan analog (FAP), which crystallized with ordered conformers. The 3-yl attachment places the sulfur atom meta to the amide linkage, altering the directionality of sulfur-mediated intermolecular interactions (dispersion and electrostatic) compared to the 2-yl isomer, which positions sulfur ortho to the linkage [1]. These regioisomeric differences have been shown to produce divergent crystallization energetics and molecular interaction profiles [1].
| Evidence Dimension | Thiophene ring attachment position and crystallographic behavior |
|---|---|
| Target Compound Data | Thiophene-3-yl attachment; SMILES O=C(NCC(OCCO)c1ccsc1)c1ccccc1; MW 291.4 |
| Comparator Or Baseline | Thiophene-2-yl isomer (CAS 2034614-32-7): SMILES O=C(NCC(OCCO)c1cccs1)c1ccccc1; MW 291.4 ; N-(thiophen-3-yl)benzamide (TAP): conformational disorder, >20° twist angle deviation from DFT-predicted gas-phase conformation [1] |
| Quantified Difference | Identical molecular formula and mass; structural difference: sulfur position (3-yl meta vs. 2-yl ortho to amide); TAP shows >20° twist angle variation and crystallographic disorder not observed in furan analog FAP [1] |
| Conditions | Crystallography: single-crystal X-ray diffraction at 173 K, space group P1; DFT calculations at M06-2X/6-31+G(d) level [1] |
Why This Matters
Regioisomeric identity determines sulfur-mediated intermolecular interactions and conformational preferences; procurement of the incorrect isomer invalidates any structure-activity relationship hypothesis based on the 3-yl attachment.
- [1] Pearson WH, et al. An energetic study of differences in crystallization of N-(furan-3-yl)benzamide and N-(thiophen-3-yl)benzamide. Acta Crystallogr C Struct Chem. 2025;81(Pt 9):539-547. doi:10.1107/S2053229625006886. View Source
